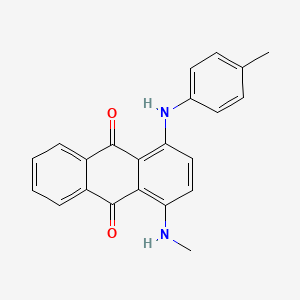

1-(Methylamino)-4-p-toluidinoanthraquinone

Description

Historical Context and Significance of Anthraquinone (B42736) Derivatives in Advanced Materials and Chemistry

Anthraquinone derivatives have a rich history, initially gaining prominence as dyes and pigments. britannica.com The parent molecule, anthraquinone, provides a stable and versatile scaffold that can be functionalized to produce a wide spectrum of colors. britannica.com This has made them mainstays in the textile industry for well over a century. nih.gov Beyond their use as colorants, the unique electronic and photochemical properties of anthraquinones have led to their application in a diverse range of advanced materials.

The rigid, planar structure and conjugated pi-system of the anthraquinone core are key to its utility. ontosight.ai These features facilitate electron transfer processes, making them suitable for applications in organic electronics, such as in the development of conducting polymers and optoelectronic devices. ontosight.ai Furthermore, their ability to undergo reversible redox reactions has made them a subject of interest in the development of batteries and as catalysts in various chemical processes. In recent years, research has also delved into the biomedical potential of anthraquinone derivatives, exploring their utility as antimicrobial and antitumor agents. ontosight.ai

Current Research Landscape and Emerging Trends for 1-(Methylamino)-4-p-toluidinoanthraquinone

A detailed survey of the current scientific literature reveals a lack of specific research focused exclusively on this compound. However, by examining the research trends for structurally similar compounds, we can infer potential areas of interest for this molecule. The presence of both a methylamino and a p-toluidino group on the anthraquinone core suggests that this compound would likely be investigated for its properties as a functional dye or pigment.

The amino and substituted amino groups are known to act as strong auxochromes, significantly influencing the color and dyeing properties of the anthraquinone scaffold. Research into amino-substituted anthraquinones is active, with studies exploring their use as efficient photoinitiators for polymerization reactions. ifmmi.comrsc.org The introduction of different amino substituents allows for the fine-tuning of the molecule's absorption spectrum and photochemical reactivity. ifmmi.com

Furthermore, the field of functional materials is an emerging area for such compounds. For instance, derivatives of 1,4-diaminoanthraquinone (B121737) are being explored for their potential in creating "smart" materials that respond to environmental stimuli. 360iresearch.com Given its structure, this compound could potentially be a candidate for similar applications, where the specific electronic properties conferred by the methylamino and p-toluidino groups could be exploited.

Scope and Objectives of Academic Inquiry for Anthraquinone-Based Functional Systems

The broader academic inquiry into anthraquinone-based functional systems is driven by the desire to create novel materials with tailored optical, electronic, and biological properties. The primary objectives of this research can be categorized as follows:

Development of High-Performance Colorants: A significant area of research continues to be the synthesis of new anthraquinone dyes with enhanced properties such as improved lightfastness, thermal stability, and specific color characteristics. 360iresearch.com The goal is to create dyes for advanced applications, including in liquid crystal displays, organic light-emitting diodes (OLEDs), and for specialty coatings. ontosight.ai360iresearch.com

Exploration of Optoelectronic Applications: The semiconducting nature of many organic molecules, including anthraquinone derivatives, is a major focus of academic and industrial research. ontosight.ai The objective is to design and synthesize anthraquinone-based molecules that can function as active components in organic solar cells, photodetectors, and transistors. guidechem.com The ability to modify the anthraquinone core with various functional groups allows for the tuning of its electronic properties to meet the requirements of these applications. researchgate.net

Investigation of Biological Activity: There is a growing interest in the medicinal chemistry of anthraquinone derivatives. Researchers are investigating the potential of these compounds as therapeutic agents, with studies focusing on their anticancer, antiviral, and antibacterial activities. nih.gov The objective is to understand the structure-activity relationships and to develop new drugs with improved efficacy and reduced side effects.

While there is no specific academic inquiry documented for this compound, its structure suggests that it would be a relevant candidate for investigation within all three of these major research domains.

Properties of Related Anthraquinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| 1,4-Diaminoanthraquinone | 128-95-0 | C₁₄H₁₀N₂O₂ | Intermediate for dyes and pigments, potential for solar cell applications. guidechem.comchemicalbook.com |

| 1-Hydroxy-4-(p-toluidino)anthraquinone (Solvent Violet 13) | 81-48-1 | C₂₁H₁₅NO₃ | Synthetic dye with a bright bluish-violet hue, used in cosmetics and to color hydrocarbon products. wikipedia.orgchemeurope.com |

| 1,4-Bis(p-tolylamino)anthraquinone (Solvent Green 3) | 128-80-3 | C₂₈H₂₂N₂O₂ | Used in smoke grenades and as a dye in various manufactured products. nih.gov |

| 1-Methylaminoanthraquinone | 82-38-2 | C₁₅H₁₁NO₂ | Intermediate in the synthesis of other anthraquinone derivatives. orgsyn.org |

| 1-Amino-4-bromo-9,10-anthraquinone | 81-62-9 | C₁₄H₈BrNO₂ | Key intermediate for the synthesis of various dyes and biologically active molecules. nih.govorgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)-4-(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-13-7-9-14(10-8-13)24-18-12-11-17(23-2)19-20(18)22(26)16-6-4-3-5-15(16)21(19)25/h3-12,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYXXSSJBOAGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059583 | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-85-8 | |

| Record name | 1-(Methylamino)-4-[(4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 61525 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent Blue 11 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-[(4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Reaction Pathways

Precursor Synthesis and Derivatization Strategies

The assembly of 1-(Methylamino)-4-p-toluidinoanthraquinone relies on the initial synthesis of a functionalized anthraquinone (B42736) scaffold, which is then sequentially modified to introduce the desired amino substituents. The choice of precursors and the strategic order of substituent introduction are critical for achieving high yields and purity.

The foundation of the synthesis is the anthraquinone nucleus, which can be derivatized to create reactive intermediates. Common strategies involve introducing good leaving groups, such as halogens or sulfonate groups, or activating groups like hydroxyl functions at specific positions. Key intermediates for the synthesis of 1,4-disubstituted anthraquinones include 1,4-dihydroxyanthraquinone (quinizarin) and halogenated anthraquinones.

One prevalent method for producing quinizarin (B34044) is the reaction of phthalic anhydride with either 4-chlorophenol or hydroquinone in the presence of a catalyst like boric acid and fuming sulfuric acid (oleum). google.comwikipedia.org The reaction with 4-chlorophenol is followed by the hydrolysis of the resulting chloro-substituted intermediate to yield 1,4-dihydroxyanthraquinone. wikipedia.org Another important class of intermediates are the anthraquinone sulfonic acids, obtained by the sulfonation of anthraquinone. wikipedia.org These sulfonic acid groups, particularly at the α-position (C1, C4, C5, C8), can be readily displaced by nucleophiles. wikipedia.org

| Intermediate | Synthetic Method | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone (Quinizarin) | Friedel-Crafts type condensation | Phthalic anhydride, 4-Chlorophenol, Boric acid, Fuming sulfuric acid | High temperature (100-250°C) condensation followed by hydrolysis | google.comwikipedia.orggoogle.com |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | Condensation | Phthalic anhydride, Hydroquinone | Less efficient route compared to the chlorophenol method | wikipedia.org |

| Sodium Anthraquinone-α-sulfonate | Sulfonation | Anthraquinone, Sulfuric acid/Oleum | Reaction with sulfonating agent, often with a mercury catalyst (historical) | wikipedia.org |

| 1-Chloroanthraquinone | Halogenation | Anthraquinone, Chlorinating agent (e.g., Cl2) | Electrophilic halogenation, often requiring a catalyst | orgsyn.org |

The first key functionalization in the synthesis of the target compound is the introduction of the methylamino group at the C1 position. This is typically achieved via a nucleophilic substitution reaction on an anthraquinone precursor bearing a suitable leaving group at the α-position.

A well-established method involves the reaction of sodium anthraquinone-α-sulfonate with an aqueous solution of methylamine under pressure and elevated temperatures (e.g., 130–135°C in an autoclave). orgsyn.org An oxidizing agent, such as sodium chlorate, is often added to the reaction mixture. orgsyn.org Alternatively, 1-chloroanthraquinone can serve as the starting material, reacting with methylamine in a solvent like pyridine, often in the presence of a copper catalyst. orgsyn.org

The mechanism for this transformation is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the anthraquinone's carbonyl groups polarizes the carbon-leaving group bond and stabilizes the intermediate formed upon nucleophilic attack. The reaction proceeds via the addition of the methylamine nucleophile to the C1 position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the anthraquinone ring system and onto the carbonyl oxygen atoms. Subsequent elimination of the leaving group (e.g., sulfonate or chloride) restores the aromaticity of the ring and yields 1-methylaminoanthraquinone. rsc.org

Optimization of this step involves controlling temperature, pressure, and the concentration of reactants to maximize the yield and minimize side reactions. For instance, using a good grade of pyridine as a solvent is crucial when starting from 1-chloroanthraquinone, as technical grades can lead to very poor results. orgsyn.org

Following the synthesis of 1-methylaminoanthraquinone, the next step is the introduction of the p-toluidino group at the C4 position. This requires a second nucleophilic aromatic substitution. To facilitate this, a leaving group must be present at the C4 position. A common strategy involves the bromination of 1-methylaminoanthraquinone to produce 1-methylamino-4-bromoanthraquinone. orgsyn.org This bromination can be carried out using bromine in a solvent such as pyridine. orgsyn.org

The subsequent reaction of 1-methylamino-4-bromoanthraquinone with p-toluidine yields the final product. This reaction, a nucleophilic substitution of the bromine atom, is often facilitated by a catalyst. The Ullmann condensation, a classic method for forming aryl-amine bonds, is a highly relevant technique. This reaction typically employs a copper catalyst (e.g., elemental copper, copper(I) salts) to facilitate the coupling between the aryl halide and the amine. agya.info The reaction is generally carried out at elevated temperatures in a high-boiling point solvent, often with a base to neutralize the hydrogen bromide formed.

Modern advancements in C-N cross-coupling reactions, such as those catalyzed by palladium complexes (e.g., Buchwald-Hartwig amination), offer milder and more efficient alternatives to the traditional Ullmann reaction. acs.org These catalytic systems exhibit high functional group tolerance and can proceed at lower temperatures, providing a more advanced technique for this transformation. nih.gov

Elucidation of Reaction Mechanisms in the Formation of this compound

The formation of the target compound is governed by the mechanism of nucleophilic aromatic substitution (SNAr). This mechanism is characteristic for aryl systems bearing strong electron-withdrawing groups, a condition perfectly met by the anthraquinone core. colab.wsrsc.org

First SNAr: An anthraquinone with a leaving group at C1 (e.g., -SO₃H or -Cl) reacts with methylamine.

Second SNAr: The resulting 1-methylaminoanthraquinone is halogenated at C4 (e.g., bromination), and the product, 1-methylamino-4-bromoanthraquinone, reacts with p-toluidine.

Each SNAr step proceeds through a two-stage, addition-elimination pathway:

Addition Step: The nucleophile (methylamine or p-toluidine) attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The stability of this complex is the key to the SNAr mechanism's viability on the anthraquinone system, as the negative charge is effectively delocalized by the two carbonyl groups.

Elimination Step: The leaving group (e.g., Br⁻, Cl⁻, SO₃²⁻) is expelled from the Meisenheimer complex, and the aromaticity of the anthraquinone ring is restored. This step is typically fast.

The presence of the first amino group (-NHCH₃) at the C1 position influences the second substitution. As an electron-donating group, it can modulate the reactivity of the ring, but the directing effect for nucleophilic substitution on an already activated ring ensures the reaction occurs at the C4 position.

Advanced Synthetic Approaches and Catalytic Systems for Anthraquinone Functionalization

While classical methods for anthraquinone functionalization often require harsh conditions (high temperatures and pressures), modern organic synthesis has introduced more sophisticated and efficient approaches. orgsyn.org

Catalytic Systems:

Copper Catalysis: The Ullmann condensation remains a vital tool, especially in industrial settings. Using elemental copper or copper salts like CuI or Cu₂O in the presence of a base (e.g., K₂CO₃) facilitates the C-N bond formation between haloanthraquinones and amines. agya.infobeilstein-journals.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant advancement. acs.org These systems, which use a palladium precursor and a specialized ligand (e.g., a biarylphosphine), allow for C-N bond formation under much milder conditions and with a broader substrate scope than copper-catalyzed methods. nih.gov A dual acylation protocol using palladium catalysis has also been developed to access anthraquinones in a one-pot relay process. thieme.de

Podand Catalysis: Research has shown that haloanthraquinones, which are typically resistant to substitution by aliphatic alcohols, undergo facile nucleophilic substitution when a catalytic amount of an oligo(ethylene glycol) derivative (a podand) is present. acs.org This demonstrates a novel catalytic approach where the catalyst also acts as a phase-transfer agent and participates in the reaction mechanism. acs.orgacs.org

Enabling Technologies:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times for nucleophilic substitutions on anthraquinones. For example, Ullmann coupling reactions that might take several hours under conventional heating can be completed in minutes under microwave irradiation at similar temperatures. agya.info

These advanced methods provide greater control over the synthesis, often leading to higher yields, reduced waste, and access to a wider variety of functionalized anthraquinone derivatives.

Regioselectivity and Stereoselectivity Control in Anthraquinone Dye Synthesis

Regioselectivity: Controlling the position of substituents on the anthraquinone core is crucial for determining the final properties of the dye. The inherent electronic properties of the anthraquinone nucleus largely govern this regioselectivity.

The electron-withdrawing carbonyl groups deactivate the entire ring system towards electrophilic attack but strongly activate it for nucleophilic attack, particularly at the α-positions (1, 4, 5, and 8).

In the synthesis of this compound, the first substitution of a leaving group on the unsubstituted ring (e.g., in anthraquinone-1-sulfonic acid) occurs regioselectively at the α-position.

Once the first substituent is in place, it directs the position of the second incoming group. The 1-methylamino group is an activating group (electron-donating) with ortho- and para-directing effects for electrophilic substitution. However, in the context of nucleophilic substitution on the still electron-deficient ring, the substitution of a leaving group at the C4 position is favored. This leads to the desired 1,4-substitution pattern. The synthesis of 1-methylamino-4-bromoanthraquinone from 1-methylaminoanthraquinone is a selective process that places the bromine in the desired C4 position, setting the stage for the final substitution. orgsyn.org

Stereoselectivity: Stereoselectivity is concerned with the control of the three-dimensional arrangement of atoms. For the synthesis of a planar, achiral molecule like this compound, stereoselectivity is not a factor in the assembly of the final product itself. However, the principles of stereocontrol are paramount in the synthesis of many complex, naturally occurring anthraquinone-based products, which may possess multiple chiral centers. nih.gov In those cases, asymmetric synthesis strategies, including the use of chiral catalysts or auxiliaries during reactions like Diels-Alder cycloadditions to form the anthraquinone core, are employed to control the stereochemical outcome. nih.govrsc.org

Green Chemistry Principles and Sustainable Synthesis of Anthraquinone Derivatives

The synthesis of complex aromatic compounds like this compound has traditionally involved multi-step processes that often utilize harsh reagents and generate significant chemical waste. The growing emphasis on environmental stewardship and economic efficiency in the chemical industry has spurred the adoption of green chemistry principles in the synthesis of anthraquinone derivatives. This section explores the application of these principles to create more sustainable and environmentally benign synthetic methodologies.

Green chemistry is fundamentally based on twelve principles that aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netyale.edutextilelearner.net These principles provide a framework for chemists to design safer, more efficient, and environmentally conscious synthetic routes. Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. yale.eduacs.org

In the context of anthraquinone derivative synthesis, green chemistry manifests in several key areas: the use of alternative solvents, the development of catalytic systems, and the exploration of biosynthetic pathways.

Alternative Reaction Conditions and Solvents

A significant focus of green chemistry in the synthesis of anthraquinone derivatives is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. Water is a highly desirable solvent due to its non-toxic nature, non-flammability, and abundance. For instance, a greener and scalable synthesis of 1-amino anthraquinone, a key intermediate for many dyes, has been developed using sodium hydrosulfide (NaHS) in water under mild conditions. journalajacr.comresearchgate.net This method is clean, operationally simple, and offers an easy work-up, making it suitable for industrial applications. journalajacr.comresearchgate.net

Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. One-pot, three-component condensation reactions of 1- and 2-amino anthraquinones with triethyl orthoformate and CH-acid compounds have been successfully carried out without any solvent or catalyst at mild temperatures (50 °C). researchgate.net This approach not only eliminates the need for solvents but also often leads to shorter reaction times and higher yields. researchgate.net

Catalytic and Biocatalytic Approaches

Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally more selective and can be used in small amounts to carry out reactions multiple times, thus minimizing waste. textilelearner.net In the synthesis of anthraquinone derivatives, solid acid catalysts are being explored for Friedel-Crafts reactions under solvent-free conditions. researchgate.net These catalysts can be regenerated and reused for several cycles without a significant loss in product yield, adding to the sustainability of the process. researchgate.net

Biocatalysis, which utilizes enzymes or whole microorganisms, offers a highly specific and environmentally benign route to chemical synthesis. acs.org While the direct enzymatic synthesis of this compound is not yet established, research into the microbial synthesis of other anthraquinone derivatives is promising. For example, non-natural anthraquinone glucosides with antiproliferative properties have been synthesized using engineered E. coli. mdpi.com Biosynthetic pathways for anthraquinones often start from simple, renewable precursors like acetyl and malonyl CoA, which undergo enzymatic elongation and cyclization. nih.gov This biomimetic approach seeks to emulate nature's efficient synthetic strategies.

Mechanistic Considerations in Green Synthesis

The mechanistic pathways in green synthetic routes often differ from traditional methods. For instance, in the synthesis of 1,4-diaminoanthraquinone (B121737), a green method utilizes a nano hydrogenation reduction process. patsnap.com This avoids the use of toxic hydrazine hydrate and the generation of high-salt wastewater and waste acid. patsnap.com The catalyst in this process can be reused, and the solvent can be recovered, leading to lower production costs and higher purity products. patsnap.com

Continuous-flow technology is another process intensification strategy that aligns with green chemistry principles by offering better control over reaction parameters, enhancing safety, and improving efficiency. A continuous-flow method for the high-temperature ammonolysis of 1-nitroanthraquinone to produce 1-aminoanthraquinone has been developed, which allows for a safer and more efficient synthesis. mdpi.com

The table below summarizes some green chemistry approaches for the synthesis of anthraquinone derivatives.

| Green Chemistry Approach | Example Application in Anthraquinone Synthesis | Advantages |

| Safer Solvents | Synthesis of 1-amino anthraquinone using NaHS in water. journalajacr.comresearchgate.net | Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable. |

| Solvent-Free Conditions | One-pot, three-component condensation for aminoanthraquinone derivatives. researchgate.net | Eliminates solvent waste, simplifies purification, can lead to higher yields. |

| Catalysis | Friedel-Crafts reaction using solid acid catalysts. researchgate.net | Catalyst is reusable, minimizes waste, often milder reaction conditions. |

| Biocatalysis | Microbial synthesis of anthraquinone glucosides using E. coli. mdpi.com | Uses renewable feedstocks, highly specific, biodegradable catalysts (enzymes). |

| Process Intensification | Continuous-flow synthesis of 1-aminoanthraquinone. mdpi.com | Enhanced safety, better process control, improved efficiency. |

While specific green synthetic routes for this compound are still an emerging area of research, the principles and methodologies being successfully applied to other anthraquinone derivatives provide a clear roadmap for future development. The focus will likely be on developing catalytic systems that can selectively introduce the methylamino and p-toluidino groups onto the anthraquinone core in a one-pot or tandem reaction, minimizing intermediate isolation steps and the use of hazardous reagents.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction Analysis

No crystallographic data, including crystal system, space group, unit cell parameters, molecular conformation, supramolecular packing motifs, or specific intermolecular interactions for 1-(Methylamino)-4-p-toluidinoanthraquinone, could be retrieved from the searched scientific literature.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Data not available.

Analysis of Molecular Conformation and Supramolecular Packing Motifs

Data not available.

Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Data not available.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR data for the full structural assignment and conformational analysis of this compound is not available in published literature.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Full Structural Assignment

Data not available.

Conformational Analysis and Dynamic Exchange Processes through NMR

Data not available.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of this compound. nih.govmdpi.com These methods probe the quantized vibrational energy states of the molecule, providing a unique spectrum based on its atomic composition and bonding arrangement. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. For this compound, the key vibrational frequencies are associated with the anthraquinone (B42736) core, the methylamino group, and the p-toluidino substituent.

The analysis of related substituted anthraquinones provides a basis for assigning the expected vibrational bands. nih.gov The spectrum is characterized by the prominent stretching vibrations of the carbonyl (C=O) groups of the quinone ring, typically observed in the region of 1620-1680 cm⁻¹. The presence of electron-donating amino groups and intramolecular hydrogen bonding can shift these frequencies. The N-H stretching vibration of the secondary amine in the methylamino group is expected as a sharp band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) and toluidine rings appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is found just below 3000 cm⁻¹. Vibrations corresponding to C-N stretching and N-H bending are anticipated in the 1180-1360 cm⁻¹ and 1500-1650 cm⁻¹ regions, respectively. The aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |

| Carbonyl (C=O) | Stretch | 1620 - 1680 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| N-H | Bend | 1500 - 1650 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint. nih.gov For this compound, Raman spectroscopy can effectively probe the vibrations of the aromatic rings and the quinone structure.

Studies on similar anthraquinone derivatives show that the most intense Raman bands are typically associated with the skeletal vibrations of the fused aromatic rings. nsf.gov The symmetric stretching of the C=O groups, which may be weak in the IR spectrum, often yields a strong Raman signal. The C=C stretching modes of the aromatic rings are also prominent. researchgate.net The vibrations of the substituent groups, such as the C-N stretching and the vibrations of the toluidine methyl group, contribute to the complexity of the spectrum, allowing for unambiguous identification. Computational methods like Time-Dependent Density Functional Theory (TDDFT) have been shown to accurately calculate and help assign the Raman spectra of complex anthraquinones. nih.govnsf.gov

Table 2: Expected Prominent Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Anthraquinone Core | Ring Skeletal Modes | 1200 - 1600 |

| Carbonyl (C=O) | Symmetric Stretch | 1600 - 1670 |

| Aromatic C=C | Ring Breathing/Stretching | 990 - 1010, 1400 - 1600 |

| C-N | Stretch | 1150 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of organic molecules. longdom.org It provides highly accurate mass measurements, often to within sub-ppm levels, allowing for the unambiguous determination of a molecule's chemical formula. iaph.es

For this compound, with the molecular formula C₂₂H₁₈N₂O₂, HRMS can confirm its elemental composition by measuring the exact mass of its molecular ion. The analysis of fragmentation patterns (tandem MS or MS/MS) provides further structural information. Under electron ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituents to the anthraquinone core. This could include the loss of a methyl radical (•CH₃) from the methylamino group or the cleavage of the C-N bond to lose the p-toluidino moiety. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the quinone ring, a characteristic fragmentation for anthraquinones.

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺• | C₂₂H₁₈N₂O₂ | 354.1368 |

| Fragment [M-CH₃]⁺ | C₂₁H₁₅N₂O₂ | 339.1134 |

| Fragment [M-CO]⁺• | C₂₁H₁₈N₂O | 326.1419 |

Advanced X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure around a specific atom. unimi.it It is divided into two main regions: XANES and EXAFS. This technique is particularly useful for studying the coordination environment and oxidation state of atoms within a molecule, applicable even to non-crystalline samples. researchgate.net

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure and Oxidation State

The X-ray Absorption Near Edge Structure (XANES) region refers to the features at and just above the absorption edge of a specific element. The precise energy and shape of the edge are sensitive to the oxidation state, coordination chemistry, and electronic structure of the absorbing atom. researchgate.net

For this compound, XANES could be used to probe the K-edges of the nitrogen and oxygen atoms. The nitrogen K-edge XANES would provide information on the local environment of the two distinct nitrogen atoms—one in the methylamino group and the other in the p-toluidino group. Differences in their chemical bonding and hybridization state would result in subtle shifts and changes in the spectral features. Similarly, the oxygen K-edge XANES would characterize the electronic structure of the carbonyl groups, offering insights into their bonding and participation in any intramolecular hydrogen bonding. unimi.it

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environment and Bond Distances

The Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations that appear several hundred electron volts above the absorption edge. Analysis of these oscillations provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms within a few angstroms of the absorbing atom. rsc.org

In the context of this compound, EXAFS analysis could precisely determine the bond lengths around the nitrogen and oxygen atoms. For instance, N K-edge EXAFS could be used to measure the N-C bond distances for both the methylamino and p-toluidino groups. O K-edge EXAFS would similarly provide the precise C=O bond length of the quinone carbonyls. While challenging for light elements in a complex organic matrix, such data provides a direct measure of the local structure, complementing information obtained from other techniques like X-ray diffraction. researchgate.net

Wavelet Transformed XAS for Simultaneous k- and R-Space Resolution

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure of a selected element within a compound. However, conventional analysis using Fourier transforms can be limited in resolving intricate structural details, especially in complex molecules such as this compound. Wavelet Transform (WT) of X-ray Absorption Fine Structure (XAFS) data offers a significant advancement by providing simultaneous resolution in both k-space (photoelectron wavevector) and R-space (radial distance from the absorbing atom). This dual resolution allows for a more detailed and localized analysis of the atomic environment.

The wavelet transform decomposes the EXAFS signal, χ(k), into a two-dimensional k-R space, which can reveal k-dependent features of the amplitude and phase of the signal corresponding to different coordination shells. This is particularly advantageous for distinguishing between contributions from different backscattering atoms, especially when their atomic numbers (Z) are close, or when there are overlapping coordination shells at similar radial distances.

For a molecule like this compound, a wavelet transform analysis of the XAS data, for instance at the nitrogen K-edge, could provide invaluable, spatially-resolved electronic and geometric information. It would allow for the differentiation of the electronic environments of the two distinct nitrogen atoms within the molecule: the one in the methylamino group and the other in the p-toluidino group.

A hypothetical application of this technique would involve analyzing the EXAFS oscillations to separate the backscattering contributions from neighboring carbon and hydrogen atoms around each nitrogen atom. The resulting wavelet transform plot would display intensity maxima at specific (k, R) coordinates, corresponding to the individual backscattering paths.

Hypothetical Wavelet Transformed XAS Data for this compound at the Nitrogen K-edge

The following interactive table represents hypothetical data that could be obtained from a Wavelet Transformed XAS analysis. The data illustrates how this technique could resolve the different coordination shells around the two nitrogen atoms in the molecule.

| Nitrogen Atom | Coordination Shell | Backscatterer | R (Å) | k (Å⁻¹) | WT Intensity (arbitrary units) |

| N (methylamino) | 1st | C (methyl) | 1.47 | 3.5 | 0.85 |

| N (methylamino) | 1st | C (anthraquinone) | 1.36 | 4.2 | 0.95 |

| N (p-toluidino) | 1st | C (anthraquinone) | 1.38 | 4.1 | 0.92 |

| N (p-toluidino) | 1st | C (toluene) | 1.42 | 3.8 | 0.88 |

This hypothetical data demonstrates the capability of Wavelet Transformed XAS to resolve the distinct chemical environments of the two nitrogen atoms. The differences in the radial distances (R) and the photoelectron wavevector (k) at which the maximum intensities are observed would reflect the different bond lengths and electronic structures of the methylamino and p-toluidino groups attached to the anthraquinone core. Such a detailed analysis is often challenging with conventional Fourier transform methods alone.

Photophysical Properties and Excited State Dynamics

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The chromophore of 1-(Methylamino)-4-p-toluidinoanthraquinone is based on the 9,10-anthraquinone core. Unsubstituted anthraquinone (B42736) displays weak n → π* transitions around 400 nm and stronger π → π* transitions at shorter wavelengths. nih.gov The introduction of powerful electron-donating groups (auxochromes), such as the methylamino and p-toluidino groups at the 1 and 4 positions, dramatically alters the electronic structure. nih.gov

The lone pair electrons on the nitrogen atoms of these substituents extend the π-conjugated system of the anthraquinone core. This extension leads to the appearance of a strong, broad absorption band in the visible region of the spectrum (typically between 450 and 650 nm). ifmmi.comresearchgate.net This band is primarily attributed to an intramolecular charge transfer (ICT) transition. In this process, absorption of a photon promotes an electron from a highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating amino substituents, to a lowest unoccupied molecular orbital (LUMO) that is predominantly centered on the electron-accepting carbonyl groups of the anthraquinone framework. mdpi.comresearchgate.net This significant redistribution of electron density upon excitation is the defining characteristic of its chromophoric behavior and is responsible for its intense color.

The ICT nature of the principle electronic transition makes the absorption spectrum of this compound and its analogues highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. mdpi.commdpi.com The excited state, having a larger dipole moment than the ground state due to charge separation, is more strongly stabilized by polar solvents. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the absorption maximum (λmax) as solvent polarity increases.

This effect is clearly demonstrated in studies of structurally similar 1,4-disubstituted anthraquinone derivatives. mdpi.com For instance, the absorption maxima of a representative anthraquinone α-aminophosphonate derivative show a distinct red shift when moving from nonpolar solvents like hexane and benzene (B151609) to highly polar solvents like DMSO and ethanol. nih.govmdpi.com

| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|

Table 1: Solvent-dependent absorption maxima (λmax) and molar extinction coefficients (ε) for a representative 1,4-disubstituted anthraquinone α-aminophosphonate derivative. Data illustrates the expected solvatochromic shifts. mdpi.com

Fluorescence Spectroscopy and Quantum Yield Analysis

Compounds exhibiting strong ICT character upon absorption often display significant solvatochromism in their fluorescence emission spectra as well. mdpi.com Following excitation, the highly polar excited state can be further stabilized by the reorientation of polar solvent molecules around it, a process known as solvent relaxation. This relaxation lowers the energy of the excited state before emission occurs, leading to a pronounced bathochromic shift in the emission maximum (λem) in more polar solvents.

This behavior results in a large separation between the absorption and emission maxima, known as the Stokes shift. nih.gov A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios. mdpi.com Data from the analogue anthraquinone α-aminophosphonate demonstrates a substantial increase in the Stokes shift with increasing solvent polarity, which is indicative of a more pronounced charge transfer character in the excited state. nih.govmdpi.com

| Solvent | Emission Maximum (λem, nm) | Stokes Shift (Δν, cm-1) |

|---|

Table 2: Emission maxima (λem) and Stokes shifts (Δν) for a representative 1,4-disubstituted anthraquinone α-aminophosphonate derivative in various solvents, showing a clear dependence on solvent polarity. mdpi.com

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Aminoanthraquinone derivatives are known to often exhibit low fluorescence quantum yields. liberty.edu This is because the excited state can be deactivated through multiple efficient non-radiative pathways that compete with fluorescence emission.

For 1,4-diaminoanthraquinone (B121737) derivatives, factors such as the flexibility of the amino substituents and their interaction with the solvent play a crucial role. acs.org In protic solvents like ethanol, the formation of intermolecular hydrogen bonds can provide additional non-radiative decay channels, leading to a significant decrease in the quantum yield. nih.gov This is observed in the analogue compound, which shows a markedly lower quantum yield in ethanol compared to other aprotic solvents of similar polarity, such as DMSO. mdpi.com

| Solvent | Fluorescence Quantum Yield (ΦF) |

|---|

Table 3: Fluorescence quantum yields (ΦF) of a representative 1,4-disubstituted anthraquinone α-aminophosphonate derivative. The notably low value in ethanol highlights the influence of specific solute-solvent interactions on emission efficiency. mdpi.com

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that provides insight into the rates of both radiative (fluorescence) and non-radiative deactivation processes. nih.gov

For many aminoanthraquinone derivatives, fluorescence lifetimes are typically very short, often in the picosecond to low nanosecond range. acs.org The low quantum yields observed for these compounds are a direct consequence of very fast and efficient non-radiative deactivation pathways. These pathways include:

Internal Conversion (IC): A radiationless transition between electronic states of the same spin multiplicity. The conformational flexibility of the amino groups and their substituents can promote vibrational modes that efficiently couple the excited and ground electronic states, facilitating rapid IC.

Intersystem Crossing (ISC): A transition from the singlet excited state (S₁) to a triplet state (T₁). While this can be a significant pathway for some anthraquinones, for highly fluorescent derivatives, it is often less dominant than internal conversion. ifmmi.com

Solvent-Mediated Quenching: As noted, specific interactions with solvent molecules, particularly hydrogen bonding, can introduce pathways that effectively quench the excited state and reduce both the quantum yield and the lifetime. acs.org

The combination of these efficient deactivation mechanisms explains why many dyes in this chemical class, despite their strong absorption of light, are often weak emitters.

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

Time-resolved spectroscopy techniques are crucial for understanding the transient events that occur after a molecule absorbs light. These methods allow researchers to track the formation, evolution, and decay of excited states on timescales ranging from femtoseconds to milliseconds.

Transient Absorption Spectroscopy for Short-Lived Species

Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a powerful pump-probe technique used to detect and characterize short-lived transient species like excited singlet states, triplet states, and radical ions. nih.gov In a typical experiment, a high-intensity "pump" pulse excites the sample, and a lower-intensity "probe" pulse, delayed by a specific time, measures the absorption spectrum of the transient species formed. By varying the delay time between the pump and probe pulses, the evolution of these species can be mapped out. nih.gov

For a compound like this compound, TAS could potentially identify:

Excited State Absorption (ESA): Where the initially formed excited state absorbs the probe light to reach a higher excited state.

Ground State Bleaching (GSB): A decrease in the absorption at wavelengths corresponding to the ground state absorption, due to the depletion of the ground state population.

Stimulated Emission (SE): Emission from the excited state induced by the probe pulse, which appears as a negative signal in the transient spectrum.

By analyzing the decay kinetics of these signals, the lifetimes of the excited states can be determined. For instance, studies on other anthraquinone derivatives have used TAS to unravel relaxation mechanisms occurring within nanoseconds of photoexcitation. nih.gov

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Decay Kinetics

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the decay of fluorescence over time. nih.govnih.govwikipedia.org It is the method of choice for determining fluorescence lifetimes, often with picosecond resolution. fda.gov The technique works by repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. fda.govresearchgate.net A histogram of these arrival times builds up the fluorescence decay profile.

Applying TCSPC to this compound would yield crucial data on its fluorescence decay kinetics. The resulting decay curve is typically fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s). This data provides insight into the rates of both radiative (fluorescence) and non-radiative decay pathways that deactivate the excited state.

Photostability and Photodegradation Mechanisms of the Compound

The photostability of a dye is a critical parameter, determining its durability and suitability for various applications. Photodegradation involves the irreversible chemical alteration of the molecule upon exposure to light. The typical mechanism involves the absorption of photons, leading to the formation of excited states. lookchem.com These excited states can then undergo various reactions, often involving reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, leading to the breakdown of the chromophore. lookchem.com

Studying the photodegradation of this compound would involve irradiating a solution of the compound with a specific wavelength and intensity of light and monitoring the changes in its absorption spectrum over time. A decrease in the main absorption band would indicate degradation. Further analysis using techniques like mass spectrometry could identify the specific degradation products, helping to elucidate the reaction mechanism.

Mechanisms of Intermolecular and Intramolecular Interactions Governing Photophysical Behavior

The photophysical properties of anthraquinone derivatives are profoundly influenced by both intramolecular and intermolecular interactions.

Intramolecular Interactions:

Intramolecular Hydrogen Bonding: The structure of this compound allows for potential intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen of the anthraquinone core. Such bonds are known to significantly affect the excited-state dynamics, often providing a pathway for non-radiative decay and influencing the fluorescence quantum yield. researchgate.net

Intramolecular Charge Transfer (ICT): Amino-substituted anthraquinones are known to exhibit ICT upon photoexcitation, where electron density moves from the electron-donating amino groups to the electron-accepting anthraquinone core. The extent of this charge transfer can be highly dependent on the geometry of the molecule in the excited state. nih.gov

Intermolecular Interactions:

Solvent Effects (Solvatochromism): The polarity of the solvent can have a dramatic effect on the absorption and emission spectra of the dye. Polar solvents can stabilize a charge-transfer excited state, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. Studies on related compounds have shown that solvent polarity can even influence the molecular structure in the ground and excited states. researchgate.netepa.gov

Aggregation: At higher concentrations, dye molecules can form aggregates, which often have different photophysical properties compared to the monomeric species. This can lead to changes in the absorption spectrum and often results in fluorescence quenching.

A systematic study would involve measuring the absorption and fluorescence spectra of this compound in a range of solvents with varying polarity and hydrogen-bonding capabilities to map out these interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are fundamental in computational chemistry for predicting the electronic structure and properties of molecules from first principles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary method for investigating the behavior of molecules in their electronically excited states.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD simulations can provide detailed information on the conformational landscape, flexibility, and interactions of 1-(Methylamino)-4-p-toluidinoanthraquinone in various environments.

The conformational landscape of this compound is influenced by the rotational freedom around the C-N bonds connecting the amino and p-toluidino groups to the anthraquinone (B42736) core. MD simulations in solution can explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. rsc.orgmdpi.com The flexibility of the molecule, particularly the orientation of the p-toluidino group relative to the anthraquinone plane, is a key determinant of its interaction with its environment and, consequently, its photophysical properties. biorxiv.orgnih.gov

Computational studies on similar substituted anthraquinones have shown that the planarity of the molecule can be significantly affected by the nature and position of the substituents. nih.govmdpi.com For this compound, the steric hindrance between the p-toluidino group and the anthraquinone core likely leads to a non-planar conformation. MD simulations can quantify this deviation from planarity and assess the dynamic fluctuations around the equilibrium geometry.

Table 1: Illustrative Conformational Analysis Data from MD Simulations

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C3-C4-N-C(p-tolyl) | 45.2 | 10.5 |

| C4-N-C(p-tolyl)-C(ipso) | 30.8 | 8.2 |

| C2-C1-N-C(methyl) | 5.1 | 2.5 |

Note: This table is illustrative and based on expected trends for similar molecules. Actual values would require specific simulations for this compound.

The solvent environment can have a profound impact on the electronic structure and photophysical properties of this compound, a phenomenon known as solvatochromism. wikipedia.org MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can model the explicit interactions between the solute and solvent molecules. electrochemsci.orgresearchgate.net This allows for the investigation of solvent effects on the absorption and emission spectra.

In mixed solvent systems, preferential solvation can occur, where one solvent component is enriched in the immediate vicinity of the solute molecule compared to the bulk solvent composition. nih.gov Studies on analogous anthraquinone derivatives have demonstrated that specific interactions, such as hydrogen bonding between the solute and protic solvents, can lead to significant preferential solvation. nih.govresearchgate.net For this compound, the nitrogen atoms of the amino and toluidino groups can act as hydrogen bond acceptors, while the N-H proton of the toluidino group can act as a hydrogen bond donor. MD simulations can elucidate the local solvent structure around these functional groups.

Table 2: Illustrative Preferential Solvation Data in a Binary Solvent Mixture (e.g., Methanol/Water)

| Solute Functional Group | Local Mole Fraction of Methanol | Bulk Mole Fraction of Methanol |

| Methylamino Group | 0.65 | 0.50 |

| p-Toluidino Group | 0.58 | 0.50 |

| Anthraquinone Carbonyl | 0.45 | 0.50 |

Note: This table is illustrative. The local mole fractions would be determined by analyzing the radial distribution functions from MD simulation trajectories.

Reaction Mechanism Simulations and Transition State Analysis

Computational methods, particularly quantum chemical calculations, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.orgnih.govdiva-portal.org These simulations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states. wikipedia.orglibretexts.org

For instance, the synthesis of this compound often involves nucleophilic substitution reactions on a substituted anthraquinone precursor. nih.govnih.govresearchgate.net Quantum chemical calculations can model the energetics of these reactions, determining the activation energies and reaction enthalpies. The addition-elimination mechanism, common for such reactions, can be investigated in detail. nsc.ru Transition state analysis provides information about the geometry and electronic structure of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate.

Table 3: Illustrative Calculated Energetics for a Postulated Reaction Step

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 25.3 |

| Enthalpy of Reaction (ΔH) | -15.8 |

Note: This data is hypothetical and would be derived from quantum chemical calculations of the reaction pathway.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Photophysical and Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. biolmolchem.comnih.gov For this compound and related compounds, QSPR models can be developed to predict various properties, such as absorption and emission wavelengths, quantum yields, and redox potentials. electrochemsci.orgresearchgate.netdoi.org

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural and electronic features of the molecule. benthamopen.com These descriptors can include constitutional, topological, geometrical, and quantum chemical parameters. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical relationship between the descriptors and the property of interest. biolmolchem.comresearchgate.net Such models can be valuable for screening large libraries of virtual compounds and for guiding the synthesis of new anthraquinone derivatives with tailored properties. nih.gov

Table 4: Illustrative Molecular Descriptors Used in a QSPR Model for Maximum Absorption Wavelength (λmax)

| Descriptor | Description | Correlation with λmax |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Negative |

| Molecular Polarizability | Ease of distortion of the electron cloud | Positive |

| Dipole Moment | Measure of the separation of positive and negative charges | Positive |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Variable |

Note: The correlation indicates the general trend observed in QSPR studies of dyes. The actual contribution of each descriptor would be determined by the specific QSPR model.

Advanced Applications and Functional Materials Development

Integration into Polymer Matrices for Covalently Bonded Colorants

The covalent incorporation of dye molecules into polymer chains offers a robust solution to common issues such as dye migration and leaching, which can impair the long-term stability and safety of colored polymeric materials. By chemically bonding 1-(Methylamino)-4-p-toluidinoanthraquinone within a polymer matrix, materials with superior durability and color permanence can be achieved.

Synthesis of Polymerizable Anthraquinone (B42736) Derivatives

To integrate this compound into a polymer backbone, it must first be chemically modified to introduce a polymerizable functional group. A common strategy involves the introduction of a methacrylate group, which can readily participate in free-radical polymerization reactions.

The synthesis of a polymerizable derivative of this compound can be envisioned through a multi-step process. A plausible synthetic route begins with the preparation of a suitable precursor, such as 1-methylamino-4-bromoanthraquinone. The synthesis of this precursor has been documented, involving the bromination of 1-methylaminoanthraquinone. orgsyn.orgchemdad.com Subsequently, a nucleophilic aromatic substitution reaction could be employed to replace the bromine atom with a modified p-toluidine containing a polymerizable moiety. For instance, p-toluidine could be functionalized with a hydroxyethyl group, which can then be esterified with methacryloyl chloride to yield a polymerizable monomer. beilstein-journals.org

This general approach of nucleophilic substitution followed by methacrylation has been successfully applied to a variety of anthraquinone dyes to produce polymerizable monomers. beilstein-journals.org For example, red, blue, and green polymerizable anthraquinone dyes have been synthesized by reacting chloroanthraquinones with amino alcohols, followed by esterification with methacryloyl derivatives. beilstein-journals.org

A proposed reaction scheme for the synthesis of a polymerizable this compound derivative is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-Methylaminoanthraquinone | Bromine, Pyridine | 1-Methylamino-4-bromoanthraquinone |

| 2 | 4-Aminophenylethanol | - | N-(4-hydroxyphenyl)acetamide |

| 3 | 1-Methylamino-4-bromoanthraquinone, N-(4-hydroxyphenyl)acetamide | Palladium catalyst, base | 1-(Methylamino)-4-(4-(2-hydroxyethyl)phenylamino)anthraquinone |

| 4 | 1-(Methylamino)-4-(4-(2-hydroxyethyl)phenylamino)anthraquinone | Methacryloyl chloride, base | Polymerizable this compound derivative |

This table presents a hypothetical synthetic pathway based on established chemical reactions for similar compounds.

Copolymerization Strategies and Mechanism Studies

Once a polymerizable derivative of this compound is synthesized, it can be copolymerized with a variety of other monomers to create a colored polymer. Free-radical polymerization is a common and versatile method for this purpose. The anthraquinone monomer, bearing a methacrylate group, can be copolymerized with common monomers such as methyl methacrylate (MMA) or styrene.

The copolymerization is typically initiated by a thermal or photochemical initiator, which generates free radicals. These radicals then react with the double bonds of the monomers, propagating the polymer chain. The relative reactivity of the anthraquinone monomer and the comonomer will influence the distribution of the dye molecules along the polymer backbone, which can range from random to blocky copolymers depending on the reaction conditions and the reactivity ratios of the monomers.

The general mechanism for the free-radical copolymerization of a methacrylated anthraquinone dye (AQ-MA) with a comonomer like methyl methacrylate (MMA) is as follows:

Initiation: An initiator (e.g., AIBN) decomposes to form free radicals (R•).

Propagation: The radical attacks the double bond of a monomer (MMA or AQ-MA) to start a growing polymer chain. The chain then propagates by adding more monomer units.

Termination: The growth of the polymer chain is terminated by combination or disproportionation of two growing chains.

Studies on the copolymerization of other methacrylated anthraquinone dyes have demonstrated the successful incorporation of the dye into the polymer structure. beilstein-journals.org For example, such dyes have been copolymerized with 2-hydroxyethylmethacrylate (HEMA) and other methacrylates to form cross-linked networks, effectively immobilizing the chromophore. beilstein-journals.org

Influence on Polymer Properties (e.g., optical stability, mechanical integrity)

The incorporation of this compound as a covalently bonded colorant is expected to have a significant impact on the properties of the host polymer.

Optical Stability: Anthraquinone dyes are known for their inherent resistance to degradation due to their stable aromatic structure. beilstein-journals.org Covalently bonding the dye to the polymer chain can further enhance this stability by preventing the dye from leaching or sublimating out of the material, which is a common cause of color fading. Research on other anthraquinone derivatives in polymer matrices, such as poly(methyl methacrylate) (PMMA), has shown interesting photophysical behaviors, including recovery after photodegradation, suggesting a degree of self-healing of the optical properties. arxiv.org The presence of the dye can also affect the UV stability of the polymer itself, potentially acting as a UV absorber and protecting the polymer backbone from degradation.

Application in Specialized Dyeing Processes

While covalent bonding represents one approach to permanent coloration, this compound is also utilized as a disperse dye in specialized dyeing processes for hydrophobic fibers like polyester (B1180765). Understanding the fundamental interactions between the dye and the fiber is crucial for optimizing these processes to achieve high-quality, durable coloration.

Mechanisms of Dye-Fiber Interaction and Adsorption

The dyeing of polyester with disperse dyes like this compound is a complex process governed by the principles of adsorption and diffusion. Since polyester is a hydrophobic fiber with a compact structure, the dyeing process typically requires high temperatures (around 130°C) and pressure, or the use of a carrier to facilitate the entry of the dye molecules into the fiber.

Dispersion in the Dyebath: The sparingly water-soluble disperse dye is finely dispersed in the aqueous dyebath with the aid of dispersing agents.

Adsorption onto the Fiber Surface: A small amount of the dye dissolves in the water and is then adsorbed onto the surface of the polyester fiber.

Diffusion into the Fiber: At elevated temperatures, the amorphous regions of the polyester fiber become more accessible, allowing the adsorbed dye molecules to diffuse into the polymer matrix.

The primary forces driving the interaction between the non-ionic disperse dye and the polyester fiber are hydrophobic interactions and van der Waals forces. The aromatic nature of both the anthraquinone dye and the polyethylene terephthalate (polyester) promotes these interactions.

A study on the adsorption of a structurally similar compound, 1-hydroxy-4-p-toluidinoanthraquinone, on polyester fibers from deep eutectic solvents (DESs) provides insight into the interaction mechanism. researchgate.netubc.ca The research indicated that for successful dyeing, the interactions between the polyester fiber and the anthraquinone dye must be stronger than the interactions between the fiber and the solvent. researchgate.netubc.ca This highlights the importance of the dye's affinity for the fiber. The study also found that the presence of the DES did not damage the polyester fiber and that the anthraquinone dye affects the properties of the fiber through non-covalent interactions. ubc.ca

The adsorption process can often be described by adsorption isotherms, such as the Langmuir or Freundlich models, which relate the concentration of the dye in the fiber to its concentration in the dyebath at equilibrium.

| Adsorption Stage | Description | Key Influencing Factors |

| Surface Adsorption | Dye molecules from the dyebath adhere to the outer surface of the polyester fiber. | Dye concentration, temperature, dispersing agents, fiber surface properties. |

| Diffusion | Dye molecules penetrate the fiber structure and move into the amorphous regions of the polymer. | Temperature, carrier presence, dye molecular size, fiber morphology. |

| Fixation | Dye molecules are retained within the fiber by intermolecular forces. | Hydrophobic interactions, van der Waals forces. |

This table provides a simplified overview of the dye-fiber interaction and adsorption mechanism.

Enhancement Mechanisms for Color Fastness and Durability

The color fastness of a dyed textile refers to its ability to retain its color when exposed to various conditions such as washing, light, and rubbing. For disperse dyes on polyester, good fastness is generally achieved due to the dye molecules being trapped within the crystalline and amorphous regions of the fiber.

Wash Fastness: The wash fastness of this compound on polyester is primarily dependent on the strength of the hydrophobic interactions between the dye and the fiber and the low water solubility of the dye. Once inside the fiber, the non-polar dye has little affinity for the polar aqueous washing medium. Incomplete diffusion, however, can result in dye molecules remaining on the fiber surface, leading to poor wash fastness. A post-treatment process known as "reduction clearing" is often employed to remove this surface dye. This involves treating the dyed fabric with a reducing agent (like sodium hydrosulfite) and an alkali, which chemically alters the surface dye to a more water-soluble form that can be washed away.

Light Fastness: The light fastness of anthraquinone dyes is generally good due to the stability of the anthraquinone nucleus. The energy from UV radiation can excite the dye molecules, but the rigid and conjugated structure of the anthraquinone system allows for efficient dissipation of this energy without causing chemical degradation. The specific substituents on the anthraquinone ring can also influence light fastness. For instance, electron-donating groups can sometimes affect the photostability. The aggregation state of the dye molecules within the fiber can also play a role, with aggregated dye molecules sometimes exhibiting different light fastness compared to individually dispersed molecules. A related compound, 1-amino-4-(methylamino)anthraquinone, is reported to have good light fastness. lookchem.com

Sublimation Fastness: This is a critical property for disperse dyes, as the high temperatures used in processing (e.g., heat setting) can cause the dye to sublime out of the fiber. The molecular weight and polarity of the dye molecule are key factors. Generally, dyes with higher molecular weights and more polar groups exhibit better sublimation fastness.

By carefully controlling the dyeing process parameters—temperature, time, and pH—and by employing appropriate post-treatments, the color fastness and durability of textiles dyed with this compound can be significantly enhanced.

Development of Anthraquinone-Based Functional Dyes for Advanced Systems

The rigid, planar structure and rich photophysical properties of the anthraquinone core make it a versatile scaffold for the development of functional dyes. These dyes are integral to the creation of advanced materials and systems where color is linked to specific functions, such as sensing environmental changes or responding to external stimuli. The strategic placement of electron-donating and electron-withdrawing groups on the anthraquinone skeleton allows for the fine-tuning of its electronic and optical properties, paving the way for sophisticated applications.

Fluorescent Probes and Chemical Sensors Based on Anthraquinone Core

The anthraquinone framework is a prominent feature in the design of fluorescent probes and chemical sensors. These specialized molecules are engineered to signal the presence of specific analytes or changes in their environment through a noticeable change in their fluorescence properties, such as intensity or color. The fundamental principle often involves a recognition event, where the probe selectively interacts with the target, triggering a photophysical process like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) that alters the fluorescence output.

While the anthraquinone core is a suitable platform for such applications, specific research detailing the use of this compound as a fluorescent probe or chemical sensor is not extensively documented in current literature. However, the general design principles for such sensors are well-established. For instance, probes can be designed by attaching a recognition unit (e.g., a receptor for a specific ion or molecule) to the anthraquinone fluorophore. The binding of the target analyte to the recognition unit modulates the electronic properties of the entire molecule, leading to a detectable fluorescent response. This approach has been successfully employed in developing probes for various targets, including ions and biologically relevant molecules.

Exploration in Smart Materials and Stimuli-Responsive Systems

Smart materials, also known as stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external triggers. nih.gov These stimuli can be diverse, including temperature, light, pH, or the presence of a specific chemical substance. nih.govnih.gov The integration of dye molecules, such as those based on the anthraquinone structure, into polymers and other materials can impart color-changing (chromic) capabilities that are linked to these responses.

The application of this compound specifically within smart materials is an area with potential for future exploration. In principle, changes in the material's macro-structure or its immediate chemical environment, prompted by an external stimulus, could alter the aggregation state or electronic environment of the embedded dye molecules. This could, in turn, lead to a visible color change. For example, a thermo-responsive polymer could change its conformation at a specific temperature, affecting the intermolecular interactions of the incorporated anthraquinone dye and thus its absorption spectrum. Such systems have vast potential in fields ranging from switchable optical devices to indicators that signal changes in environmental conditions. rsc.org

Role in Pyrotechnic Compositions and Smoke Formulations: Material Science Perspectives

From a material science perspective, this compound and related anthraquinone dyes are valued for their thermal properties, particularly their ability to sublime, which is critical for their use in colored smoke-producing pyrotechnic compositions. google.com These formulations are complex, engineered systems designed to produce a specific effect—in this case, a dense, vividly colored smoke—through a controlled, non-detonative chemical reaction. wikipedia.org

The core of a colored smoke formulation is a pyrotechnic mixture that generates heat at a controlled rate. wikipedia.org This mixture typically consists of an oxidizer, such as potassium chlorate, and a fuel, often a sugar like sucrose or lactose. google.comgoogle.com The reaction temperature is carefully controlled to be high enough to cause the organic dye to sublime directly from a solid to a gaseous state, but low enough to prevent its decomposition. nih.gov The vaporized dye then condenses upon mixing with the cooler ambient air, forming an aerosol of fine solid particles that appears as colored smoke. google.com